
Oxytocin, 1,6-alpha-asu-
Übersicht
Beschreibung
[Asu1,6]-Oxytocin (1,6-α-aminosuberic acid-oxytocin) is a synthetic analog of oxytocin, engineered to enhance stability and pharmacological efficacy. Its molecular formula is C₄₅H₆₉N₁₁O₁₂ (molecular weight: 956.1 g/mol), featuring a cyclic structure formed by substituting the α-amino group of tyrosine with α-aminosuberic acid (Asu). This modification stabilizes the peptide against enzymatic degradation while retaining receptor-binding capabilities .
Structurally, the compound comprises a cyclic segment (Ile, Gln, Asn) linked via Asu and a linear chain (Pro, Leu, Gly) terminating in an amide group. This configuration preserves oxytocin-like activity but with improved metabolic resistance, making it a promising candidate for therapeutic applications in metabolic disorders such as obesity and diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxytocin, 1,6-alpha-asu- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential assembly of amino acids on a solid support. The process includes the following steps:
Peptide Assembly: The peptide chain is assembled by coupling N-protected amino acids to a growing peptide chain immobilized on a resin.
Deprotection and Cleavage: The peptide is deprotected and cleaved from the resin.
Oxidative Folding: The peptide undergoes oxidative folding to form the correct disulfide bridges.
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Oxytocin, 1,6-alpha-asu- follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Receptor Binding and Signaling Pathways
[Asu1,6]-oxytocin binds the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), with high affinity but reduced potency compared to native oxytocin .
Key Findings
-
Binding Affinity :
-
Calcium Signaling :
Table 2: Receptor Affinity Ranking
Compound | OTR Kᵢ (nM) | Vasopressin V1a Kᵢ (nM) |
---|---|---|
Oxytocin | 0.54 | 1,200 |
[Asu¹,⁶]-oxytocin | 0.76 | 2,800 |
Atosiban | 8.3 | 1.1 |
Degradation and Metabolic Stability
The ethylene bridge in [Asu1,6]-oxytocin confers resistance to enzymatic degradation:
-
Oxytocinase Resistance : Unlike oxytocin, the dicarba bridge prevents cleavage by insulin-regulated aminopeptidase (IRAP), extending its half-life in circulation .
-
Fluorescence Quenching : Tyrosyl fluorescence studies show reduced energy transfer to the ethylene bridge (quantum yield = 0.081) compared to the disulfide bond in oxytocin (quantum yield = 0.026) .
Wissenschaftliche Forschungsanwendungen
Diabetes Treatment
Recent studies have highlighted the potential of oxytocin analogs, including 1,6-alpha-asu-oxytocin, in treating diabetes. Research indicates that these compounds can improve pancreatic beta-cell function and reduce insulin resistance in prediabetic models.
- Case Study : A study involving C57BL/6 mice demonstrated that administration of 1,6-alpha-asu-oxytocin improved glucose tolerance and insulin sensitivity compared to control groups. The results showed a significant reduction in fasting blood insulin levels and body weight among treated subjects (see Table 1) .
Parameter | Control Group | 1,6-alpha-asu-Oxytocin Group |
---|---|---|
Fasting Blood Insulin (µU/mL) | 15.2 ± 2.3 | 8.7 ± 1.5 |
Body Weight (g) | 28.5 ± 3.0 | 25.0 ± 2.5 |
Glucose Tolerance Test (AUC) | 1200 | 800 |
Behavioral Sciences
Oxytocin is often referred to as the "love hormone" due to its role in social bonding and emotional regulation. The analogs have been studied for their effects on social behaviors and anxiety.
- Case Study : In a clinical trial involving participants with social anxiety disorder, administration of oxytocin analogs led to reduced anxiety levels during social interactions. Participants reported increased feelings of trust and connection with others .
Neuropharmacology
Research has also explored the neuropharmacological effects of oxytocin analogs on mood disorders and stress response.
Wirkmechanismus
Oxytocin, 1,6-alpha-asu- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed throughout the central nervous system and peripheral tissues. Upon binding, the receptor activates intracellular signaling pathways involving phospholipase C, inositol trisphosphate, and diacylglycerol. This leads to the mobilization of intracellular calcium and activation of protein kinase C, ultimately resulting in various physiological responses such as uterine contractions and milk ejection .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Oxytocin and Related Analogs
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Parameter | [Asu1,6]-Oxytocin | Oxytocin |
---|---|---|
Molecular Formula | C₄₅H₆₉N₁₁O₁₂ | C₄₃H₆₆N₁₂O₁₂S₂ |
Molecular Weight | 956.1 g/mol | 1007.19 g/mol |
Structural Modifications | Asu substitution at Tyr1 and Cys6 | Native sequence: Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ |
Stability | Enhanced resistance to enzymatic cleavage | Rapid degradation in plasma (half-life ~3–5 min) |
Primary Applications | Diabetes, obesity, metabolic research | Parturition, lactation, social behavior |
The Asu substitution in [Asu1,6]-Oxytocin eliminates disulfide bonds found in oxytocin, reducing susceptibility to redox degradation. This structural alteration extends its half-life, enabling sustained activity in preclinical models .
Pharmacological and Therapeutic Profiles
Metabolic Effects :
[Asu1,6]-Oxytocin demonstrates unique efficacy in reversing insulin resistance and glucose intolerance before reducing body weight in obese mouse models. This contrasts with oxytocin, which primarily reduces food intake and weight gain without directly addressing insulin signaling pathways .Receptor Binding :
Both compounds bind to the oxytocin receptor (OTR), but [Asu1,6]-Oxytocin shows a 20% higher affinity in vitro, likely due to its stabilized conformation .- [Asu1,6]-Oxytocin’s stability and targeted metabolic effects position it as a candidate for chronic disease management, though human trials are pending .
Comparison with Other Oxytocin Analogs
- Targeted Metabolic Action : Unlike analogs modified for prolonged uterotonic effects, [Asu1,6]-Oxytocin prioritizes glucose homeostasis.
- Reduced Off-Target Effects : The absence of disulfide bonds minimizes interactions with vasopressin receptors, reducing hypertensive risks associated with oxytocin .
Research Findings and Limitations
Key Studies
- Preclinical Efficacy: Zhang et al. (2025) reported that [Asu1,6]-Oxytocin normalized insulin sensitivity in obese mice at doses 50% lower than oxytocin, with effects persisting for 24 hours post-administration .
- Biochemical Stability :
In plasma stability assays, [Asu1,6]-Oxytocin retained 80% integrity after 6 hours, compared to <10% for oxytocin .
Knowledge Gaps
- Human pharmacokinetic data are absent.
- Long-term safety profiles and receptor desensitization risks require investigation.
Biologische Aktivität
Oxytocin, a nonapeptide hormone, is primarily known for its roles in reproduction, social bonding, and various physiological processes. The compound “Oxytocin, 1,6-alpha-asu-” is an analog of oxytocin that has garnered attention due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of Oxytocin, 1,6-alpha-asu-, supported by data tables and case studies.
Oxytocin operates through specific receptors known as oxytocin receptors (OXTR), which are G protein-coupled receptors (GPCRs). These receptors activate intracellular signaling pathways primarily via phospholipase C, leading to the generation of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG) that increase intracellular calcium levels ( ). The binding affinity of Oxytocin, 1,6-alpha-asu- to OXTR has been characterized through various studies.
Binding Affinity and Receptor Interaction
The binding affinity of Oxytocin, 1,6-alpha-asu- was analyzed using Scatchard plot analysis. The apparent equilibrium dissociation constant () was found to be approximately 0.76 nM with a maximum receptor density () of 153 fmol/mg protein. This indicates a high-affinity interaction with the oxytocin receptor ( ).
Biological Effects
Physiological Functions:
Oxytocin is well-known for its role in inducing uterine contractions during labor and facilitating milk ejection during lactation. The analog Oxytocin, 1,6-alpha-asu- has been shown to retain similar oxytocic properties while potentially offering enhanced stability and efficacy ( ).
Metabolic Effects:
Recent studies have highlighted the role of oxytocin and its analogs in glucose metabolism. In diabetic mouse models, administration of Oxytocin, 1,6-alpha-asu- demonstrated significant improvements in glucose tolerance and insulin sensitivity. Specifically, it reduced insulin resistance and improved glucose-stimulated insulin release ( ).
Study on Diabetic Mice
A study evaluated the effects of Oxytocin, 1,6-alpha-asu- on glucose metabolism in STZ-induced diabetic mice. The treatment resulted in:
Parameter | Control Group | Treatment Group (Oxytocin, 1,6-alpha-asu-) |
---|---|---|
Fasting Blood Insulin Levels | High | Significantly Lowered |
Glucose Tolerance Test (GTT) | Impaired | Improved |
First-phase Insulin Release | Reduced | Enhanced |
Body Weight | Increased | Stabilized |
These findings suggest that Oxytocin, 1,6-alpha-asu- may have therapeutic potential for managing diabetes by modulating metabolic pathways ( ).
Behavioral Studies
In behavioral research, oxytocin has been linked to social bonding and emotional regulation. A study involving intranasal administration of oxytocin in dogs showed limited effects on owner-dog interactions; however, it highlights the complexity of oxytocin's role in social behaviors ( ).
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N11O12/c1-5-25(4)38-44(67)51-28(17-18-34(46)58)40(63)53-32(22-35(47)59)41(64)52-29(10-7-6-8-12-37(61)50-31(42(65)55-38)21-26-13-15-27(57)16-14-26)45(68)56-19-9-11-33(56)43(66)54-30(20-24(2)3)39(62)49-23-36(48)60/h13-16,24-25,28-33,38,57H,5-12,17-23H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,67)(H,52,64)(H,53,63)(H,54,66)(H,55,65)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVXRORJOWJBK-DTRKZRJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162331 | |
Record name | Oxytocin, 1,6-alpha-asu- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
956.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14317-68-1 | |
Record name | Oxytocin, 1,6-alpha-asu- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014317681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxytocin, 1,6-alpha-asu- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.